Quinoline-8-thiol hydrochloride
Overview
Description
Quinoline-8-thiol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H8ClNS and its molecular weight is 197.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
8-Mercaptoquinoline hydrochloride, also known as 8-Quinolinethiol hydrochloride or Quinoline-8-thiol hydrochloride, is a derivative of the heterocycle quinoline . It is anticipated to engage several zinc metalloproteins, including the 26S-proteasome subunit Rpn11 .
Mode of Action
The compound is an analog of 8-hydroxyquinoline, a common chelating agent . It interacts with its targets by forming complexes with metal ions, particularly zinc, which are part of key structural or catalytic domains of the target proteins .
Biochemical Pathways
The compound’s interaction with metalloproteins can affect various biochemical pathways. For instance, it has been used in the synthesis of N2S2-donor tetradentate ligands . These ligands can bind to metal ions and influence the activity of metalloenzymes, potentially affecting a wide range of biochemical processes.
Pharmacokinetics
Its solubility in ethanol suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of 8-Mercaptoquinoline hydrochloride’s action depend on the specific metalloproteins it targets. For example, its interaction with the 26S-proteasome subunit Rpn11 could potentially affect protein degradation processes .
Action Environment
The action, efficacy, and stability of 8-Mercaptoquinoline hydrochloride can be influenced by various environmental factors. For instance, its chelating activity may be affected by the presence and concentration of metal ions in the environment. Additionally, factors such as pH and temperature could potentially influence its stability and activity .
Properties
IUPAC Name |
quinoline-8-thiol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS.ClH/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBSBQAUAJSGHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S)N=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
491-33-8 (Parent) | |
Record name | Quinoline-8-thiol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034006161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30187616 | |
Record name | Quinoline-8-thiol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34006-16-1 | |
Record name | 8-Quinolinethiol, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34006-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline-8-thiol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034006161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline-8-thiol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoline-8-thiol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.063 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINOLINE-8-THIOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5JYC4GU2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using capillary electrophoresis (CE) for analyzing 8-Mercaptoquinoline hydrochloride?
A1: Capillary electrophoresis (CE) offers several benefits for analyzing 8-Mercaptoquinoline hydrochloride [, ]. These include:
Q2: Can 8-Mercaptoquinoline hydrochloride be analyzed in both aqueous and non-aqueous environments?
A2: Yes, 8-Mercaptoquinoline hydrochloride can be effectively analyzed in both aqueous and non-aqueous environments using different variations of electrophoresis [].
- Aqueous Capillary Electrophoresis (CZE): This method is suitable for analyzing 8-Mercaptoquinoline hydrochloride in aqueous solutions, providing sensitive and reproducible quantification [].
- Non-Aqueous Capillary Electrophoresis (NACE): NACE offers an alternative approach for analyzing 8-Mercaptoquinoline hydrochloride, particularly when it exhibits limited solubility in water [].
Q3: What is the significance of 5-Carboxy-8-mercaptoquinoline hydrochloride monohydrate in drug discovery?
A3: 5-Carboxy-8-mercaptoquinoline hydrochloride monohydrate serves as a crucial intermediate in the synthesis of novel H+,K+-ATPase inhibitors []. These inhibitors hold potential therapeutic value and are being investigated for their potential in treating various medical conditions. The efficient synthesis of 5-Carboxy-8-mercaptoquinoline hydrochloride monohydrate provides a valuable pathway for accessing these important drug candidates.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.